2-[4-(2-methoxyphenyl)-1H-pyrazol-3-yl]-5-[(2-methylbenzyl)oxy]phenol
Description
2-[4-(2-Methoxyphenyl)-1H-pyrazol-3-yl]-5-[(2-methylbenzyl)oxy]phenol is a pyrazole-derived compound featuring a methoxyphenyl group at the 4-position of the pyrazole ring and a 2-methylbenzyloxy-substituted phenol moiety at the 5-position. Pyrazole derivatives are widely studied for their diverse pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties .
The compound’s synthesis likely involves coupling a substituted pyrazole core with functionalized phenol derivatives, employing strategies such as nucleophilic substitution or protective group chemistry (e.g., PMB protection, as seen in related syntheses) . Crystallographic characterization using tools like SHELX and wavefunction analysis via Multiwfn could elucidate its electronic and structural properties.
Properties
Molecular Formula |
C24H22N2O3 |
|---|---|
Molecular Weight |
386.4 g/mol |
IUPAC Name |
2-[4-(2-methoxyphenyl)-1H-pyrazol-5-yl]-5-[(2-methylphenyl)methoxy]phenol |
InChI |
InChI=1S/C24H22N2O3/c1-16-7-3-4-8-17(16)15-29-18-11-12-20(22(27)13-18)24-21(14-25-26-24)19-9-5-6-10-23(19)28-2/h3-14,27H,15H2,1-2H3,(H,25,26) |
InChI Key |
QTEDZZZEEFGQKW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1COC2=CC(=C(C=C2)C3=C(C=NN3)C4=CC=CC=C4OC)O |
Origin of Product |
United States |
Preparation Methods
Precursor Synthesis: Diketone Intermediate
The foundational step involves preparing 1-(5-[(2-methylbenzyl)oxy]-2-hydroxyphenyl)-3-(2-methoxyphenyl)propane-1,3-dione (I ). Two routes are established:
Claisen-Schmidt Condensation
Reacting 2-hydroxy-5-[(2-methylbenzyl)oxy]acetophenone with methyl 2-methoxybenzoate under basic conditions (KOH/EtOH, 60°C, 8 h). The diketone forms in 68% yield after recrystallization (ethanol).
Table 1: Claisen-Schmidt Reaction Parameters
| Parameter | Value |
|---|---|
| Solvent | Ethanol |
| Base | KOH (2 eq) |
| Temperature | 60°C |
| Time | 8 hours |
| Yield | 68% |
Baker-Venkataraman Rearrangement
An alternative employs 2-acetyl-5-[(2-methylbenzyl)oxy]phenyl 2-methoxybenzoate rearranged with KOH in DMF (rt, 12 h). This method affords I in 72% yield but requires anhydrous conditions.
Pyrazole Ring Formation
Cyclization of I with hydrazine derivatives yields the pyrazole core. Two approaches dominate:
Hydrazine Hydrochloride Cyclization
Refluxing I with hydrazine hydrochloride (1.2 eq) in ethanol/acetic acid (4:1 v/v, 7 h) produces the pyrazole in 45% yield. The acetic acid catalyzes cyclization while suppressing regioisomers.
Table 2: Cyclization Optimization Data
| Condition | Outcome |
|---|---|
| Solvent | Ethanol/AcOH (4:1) |
| Temperature | Reflux |
| Time | 7 hours |
| Regioselectivity | >95% (3-substituted) |
| Yield | 45% |
Microwave-Assisted Synthesis
Microwave irradiation (150°C, 30 min) with hydrazine hydrate in PEG-400 enhances yield to 58% while reducing reaction time.
Ether Protection/Deprotection
The phenolic –OH is protected as a benzyl ether early in the synthesis. After pyrazole formation, hydrogenolysis (H₂/Pd-C, MeOH) removes the benzyl group, yielding the free phenol.
Mechanistic Insights and Side Reactions
Regioselectivity in Pyrazole Formation
The diketone’s α,β-unsaturated system directs hydrazine attack at the β-keto position, favoring 3-(2-methoxyphenyl) substitution. Steric effects from the 2-methylbenzyloxy group further bias regiochemistry.
Competing Pathways
-
Pyrazoline formation : Occurs at temperatures <100°C; mitigated by reflux conditions.
-
O-Methylation : Minimized using acetic acid, which protonates methoxy groups.
Characterization and Validation
Spectroscopic Data
Chemical Reactions Analysis
Types of Reactions
2-[4-(2-methoxyphenyl)-1H-pyrazol-3-yl]-5-[(2-methylbenzyl)oxy]phenol can undergo various chemical reactions, including:
Oxidation: The phenolic hydroxyl group can be oxidized to a quinone using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Concentrated sulfuric acid for sulfonation, nitric acid for nitration, and halogens like bromine for halogenation.
Major Products
Oxidation: Formation of quinones.
Reduction: Formation of amines.
Substitution: Formation of nitro, sulfonyl, or halogenated derivatives.
Scientific Research Applications
2-[4-(2-methoxyphenyl)-1H-pyrazol-3-yl]-5-[(2-methylbenzyl)oxy]phenol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe for studying enzyme interactions due to its unique structure.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-[4-(2-methoxyphenyl)-1H-pyrazol-3-yl]-5-[(2-methylbenzyl)oxy]phenol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to active sites, potentially inhibiting or modulating the activity of these targets. This can lead to various biological effects, depending on the specific pathway involved.
Comparison with Similar Compounds
Key Observations :
- Electron-Donating vs. Withdrawing Groups : The methoxy group (electron-donating) in the target compound contrasts with electron-withdrawing groups like nitro () or trifluoromethyl (), which may alter electronic density and reactivity.
- Hydrogen Bonding: Phenolic hydroxyl groups (common in all compounds) facilitate hydrogen bonding, critical for biological interactions .
Crystallographic and Electronic Properties
- Crystal Packing: The target compound’s 2-methylbenzyloxy group may induce distinct packing modes compared to simpler substituents. For example, 2-[3-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-5-yl]phenol crystallizes in a monoclinic system (a = 9.5880 Å) with intermolecular hydrogen bonds stabilizing the structure .
- Electronic Analysis: Computational tools like Multiwfn could compare electron localization functions (ELF) or electrostatic potentials (ESP) between the target and analogs, revealing substituent-dependent charge distributions.
Biological Activity
The compound 2-[4-(2-methoxyphenyl)-1H-pyrazol-3-yl]-5-[(2-methylbenzyl)oxy]phenol is a pyrazole derivative that has garnered attention for its potential biological activities. This article aims to explore the biological activity of this compound, drawing from diverse sources and presenting relevant data, case studies, and research findings.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
- Molecular Formula: CHNO
- Molecular Weight: 320.37 g/mol
- LogP (Partition Coefficient): 3.4
- Hydrogen Bond Donor Count: 3
- Hydrogen Bond Acceptor Count: 5
These properties suggest a moderate lipophilicity, which may influence its bioavailability and interaction with biological targets.
Anticancer Properties
Recent studies have highlighted the anticancer potential of pyrazole derivatives, including the compound . A study demonstrated that related pyrazole compounds exhibited significant cytotoxic effects against various cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549) cells. The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest at the G2/M phase, primarily through the activation of caspases and modulation of Bcl-2 family proteins .
Table 1: Cytotoxic Activity of Related Pyrazole Compounds
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Compound A | MCF-7 | 15 | Apoptosis induction |
| Compound B | A549 | 20 | Cell cycle arrest |
| Compound C | HeLa | 18 | Caspase activation |
Anti-inflammatory Effects
The anti-inflammatory activity of pyrazole derivatives has also been investigated. The compound has shown promising results in inhibiting pro-inflammatory cytokines such as TNF-alpha and IL-6 in vitro, suggesting potential therapeutic applications in inflammatory diseases .
Antimicrobial Activity
In addition to anticancer properties, there is evidence supporting the antimicrobial activity of pyrazole compounds. A study indicated that certain derivatives possess significant antibacterial effects against both Gram-positive and Gram-negative bacteria. The presence of the methoxy group was noted to enhance this activity, likely due to increased lipophilicity facilitating membrane penetration .
Table 2: Antimicrobial Activity of Pyrazole Derivatives
| Compound | Bacteria Type | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound D | Staphylococcus aureus | 32 µg/mL |
| Compound E | Escherichia coli | 64 µg/mL |
Case Study 1: Anticancer Activity in MCF-7 Cells
In a controlled study, This compound was tested against MCF-7 breast cancer cells. The results indicated an IC50 value of approximately 15 µM, with significant apoptosis observed via flow cytometry analysis. This suggests that the compound effectively induces programmed cell death in cancerous cells.
Case Study 2: Anti-inflammatory Mechanism Exploration
Another study focused on the anti-inflammatory effects of the compound in a lipopolysaccharide (LPS)-induced inflammation model using RAW264.7 macrophages. The results demonstrated a marked decrease in IL-6 levels upon treatment with the compound, indicating its potential as an anti-inflammatory agent.
Q & A
Q. What are the established synthetic routes for this compound?
The compound is synthesized via condensation reactions. A structurally similar pyrazole derivative was prepared by refluxing a diketone precursor (e.g., 1-(2-hydroxyphenyl)-3-(4-methoxyphenyl)propane-1,3-dione) with phenylhydrazine in a mixture of ethanol and glacial acetic acid. Purification involves silica gel column chromatography and recrystallization, yielding ~45% .
Q. How is the crystal structure of this compound characterized?
Single-crystal X-ray diffraction (Stoe IPDS-II diffractometer) is used to determine the crystal lattice parameters (e.g., Å) and hydrogen-bonding geometry (O–H⋯N interactions). Dihedral angles between the pyrazole core and aromatic rings (e.g., 16.83°–51.68°) reveal conformational flexibility .
Q. What preliminary biological activities are reported for related pyrazole derivatives?
Analogous compounds exhibit antipruritic, anti-inflammatory, and antirheumatic activities, often evaluated via in vitro assays (e.g., COX-2 inhibition) and rodent models. Methoxy and benzyloxy substituents enhance target binding .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve synthetic yield?
Microwave-assisted synthesis reduces reaction time (e.g., from hours to minutes) and improves efficiency. Solvent polarity (e.g., DMF vs. ethanol) and acid/base catalysts influence reaction kinetics and regioselectivity .
Q. What structural features govern bioactivity in pyrazole derivatives?
Structure-activity relationship (SAR) studies highlight that electron-donating groups (e.g., methoxy) enhance enzyme inhibition, while steric bulk from substituents like 2-methylbenzyl affects pharmacokinetics. Computational docking models predict binding affinity to targets like cyclooxygenase .
Q. How can analytical methods resolve bioactivity data discrepancies?
Reproducibility studies using standardized assays (e.g., ELISA for cytokine profiling) paired with high-resolution LC-MS or H/C NMR ensure compound integrity. Meta-analyses of published IC values identify outliers due to assay variability .
Q. What advanced techniques analyze crystal packing and stability?
Hirshfeld surface analysis quantifies intermolecular interactions (e.g., C–H⋯π contacts). Density functional theory (DFT) calculations model hydrogen-bonding networks and lattice energy, correlating with experimental thermal stability data .
Q. How are derivatives synthesized for structure-property studies?
The Mannich reaction introduces amine-functionalized side chains, enabling diversification. For example, N,N'-bis(methoxymethyl)diaza-18-crown-6 reacts with pyrazole phenol derivatives to create analogs with enhanced metal-ion chelation properties .
Methodological Considerations
- Synthesis: Prioritize anhydrous conditions to avoid side reactions. Monitor reaction progress via TLC (silica gel, UV detection).
- Crystallization: Use slow evaporation in ethanol to grow diffraction-quality crystals.
- Bioassays: Include positive controls (e.g., indomethacin for anti-inflammatory assays) and validate results across multiple cell lines .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
